14-deoxycoleon U

Overview

Description

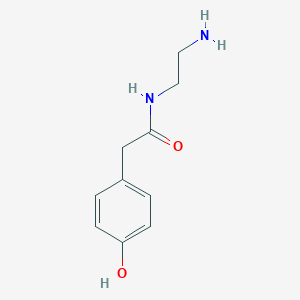

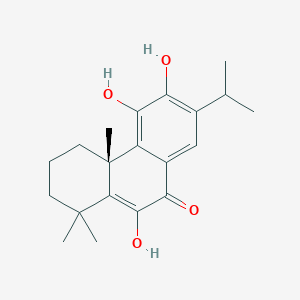

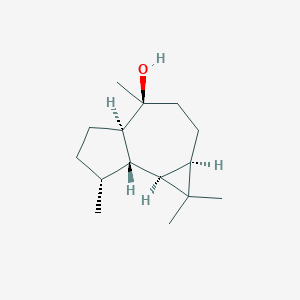

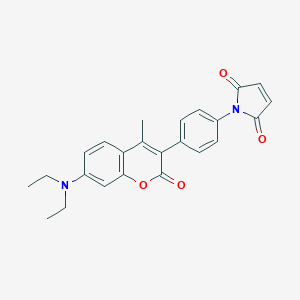

14-Deoxycoleon U is a natural abietane-type diterpene compound. It is known for its inhibitory effects on tumor cell proliferation, making it a potential anti-cancerous lead compound for lung cancer treatment .

Mechanism of Action

Target of Action

14-Deoxycoleon U, a natural abietane-type diterpene , primarily targets tumor cells, particularly lung adenocarcinoma cells . It exerts an inhibitory effect on tumor cell proliferation , making it a potential anti-cancerous lead compound for lung cancer treatment .

Mode of Action

This compound interacts with its targets, the tumor cells, in a dose-dependent manner . It induces caspase-dependent apoptosis , a form of programmed cell death, which is mediated by endoplasmic reticulum (ER) stress . This interaction results in significant inhibition of tumor cell proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound involve apoptosis, ER stress, autophagy, and cell cycle . The compound induces ER stress, which mediates apoptosis and promotes cell death . It also triggers autophagy in tumor cells, further promoting their death . Additionally, this compound affects the cell cycle, causing cell cycle arrest .

Pharmacokinetics

The compound’s significant in vitro and in vivo effects on lung adenocarcinoma suggest it has sufficient bioavailability to exert its anti-cancer effects .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of tumor cell proliferation , induction of apoptosis and autophagy , and cell cycle arrest . These effects result in the suppression of lung adenocarcinoma growth .

Action Environment

The compound’s significant in vitro and in vivo effects suggest it is effective in both controlled laboratory conditions and the complex in vivo environment .

Biochemical Analysis

Biochemical Properties

14-Deoxycoleon U plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 14-Deoxycoleon U involves several steps. One method includes the extraction from the plant Coleus forskohlii, followed by purification using column chromatography . The compound can also be synthesized through chemical reactions involving specific reagents and conditions, although detailed synthetic routes are not widely documented.

Industrial Production Methods

Industrial production of this compound is primarily based on extraction from natural sources. The process involves the use of solvents and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

14-Deoxycoleon U undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

14-Deoxycoleon U has a wide range of scientific research applications:

Chemistry: It is used as a lead compound in the synthesis of new chemical entities.

Biology: It is studied for its effects on cellular processes such as apoptosis and autophagy.

Medicine: It shows potential as an anti-cancer agent, particularly in the treatment of lung adenocarcinoma.

Industry: It has applications in the development of antibacterial and antifungal agents.

Comparison with Similar Compounds

14-Deoxycoleon U is unique compared to other abietane-type diterpenes due to its specific molecular structure and biological activities. Similar compounds include:

Forskolin: Another diterpene from Coleus forskohlii, known for its role in activating adenylate cyclase.

Crocetin Dialdehyde: A pigment compound found in the same plant, but with different biological effects.

Properties

IUPAC Name |

(4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFALZMZLBCVCD-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316595 | |

| Record name | 14-Deoxycoleon U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88664-09-9 | |

| Record name | 14-Deoxycoleon U | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88664-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Deoxycoleon U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action for 14-deoxycoleon U's anti-cancer effects?

A1: Research indicates that this compound exhibits anti-cancer activity primarily through the induction of endoplasmic reticulum (ER) stress-mediated apoptosis. [] This process is accompanied by increased autophagy and cell cycle arrest, further contributing to its anti-tumor effects. []

Q2: What is the role of autophagy in the anti-cancer activity of this compound?

A2: this compound has been observed to induce autophagy in cancer cells, which contributes to cell death. [] While autophagy is a natural cellular process that can promote survival under stress, excessive autophagy can lead to cell death, ultimately aiding in tumor suppression.

Q3: How does this compound affect the cell cycle in cancer cells?

A3: Studies show that this compound induces cell cycle arrest by inhibiting key regulatory proteins involved in cell cycle progression, such as cyclin D3, cyclin-dependent kinase 6 (CDK6), and CDC2. [] It also upregulates the cell cycle inhibitor p21, further halting cell cycle progression and promoting tumor suppression. []

Q4: Has this compound demonstrated efficacy against lung adenocarcinoma in vivo?

A4: Yes, in vivo studies using a mouse model of lung adenocarcinoma demonstrated that this compound effectively suppressed tumor growth. [] Importantly, this study also indicated potentially lower adverse effects on organs compared to the chemotherapy drug adriamycin. []

Q5: Beyond lung adenocarcinoma, what other cancers has this compound shown activity against?

A5: this compound has displayed cytotoxic activity against human leukemia cell lines HL60 and K562. [] Additionally, it demonstrated promising cytotoxic activity against breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines. []

Q6: What is the source of this compound, and has it been isolated from other plants besides Coleus forskohlii?

A6: While commonly associated with Coleus forskohlii, this compound has been isolated from other plant species as well. This includes Taxodium distichum cones, [] Salvia broussonetii roots, [] Caryopteris mongolica roots, [] Salvia spinosa roots, [] Salvia hypargeia roots, [] Salvia phlomoides roots, [] and Salvia deserta root. []

Q7: Has this compound shown any activity against enzymes relevant to drug metabolism or disease?

A7: Yes, this compound has exhibited notable inhibitory activity against 17α-hydroxylase/C17,20-lyase (CYP17), an enzyme crucial in androgen biosynthesis. [] This finding suggests its potential application in conditions where androgen control is desired.

Q8: What is known about the potential toxicity of this compound?

A8: Although one study suggested that this compound might induce fatty liver in mice, further investigation is needed to confirm this finding and determine its clinical relevance. []

Q9: Are there any known structural analogues of this compound with similar biological activity?

A9: Yes, several structurally similar abietane-type diterpenoids have been isolated from the same plant sources as this compound, some demonstrating comparable cytotoxic or enzyme inhibitory activities. [, , , , ] These include compounds like ferruginol, taxodione, and demethylcryptojaponol. Comparative studies on these analogues could provide valuable insights into structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)